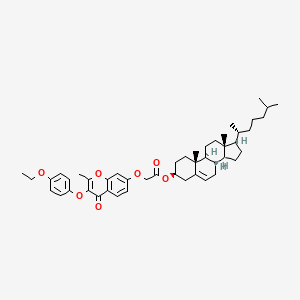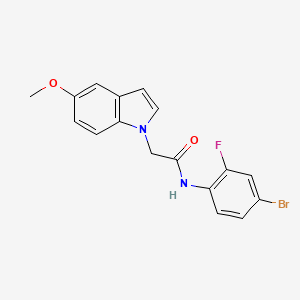![molecular formula C19H19BrFN3O2S B11146090 (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone](/img/structure/B11146090.png)
(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, benzisoxazole, and piperidine moieties, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromo and isopropyl groups. The benzisoxazole moiety is synthesized separately and then coupled with the piperidine ring. The final step involves the formation of the methanone linkage between the two major fragments under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce an amine or ether group into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its ability to interact with specific biological targets could lead to the development of new medications.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure allows for the design of products with tailored functionalities.
Mechanism of Action
The mechanism of action of (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific target and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis, known for its keto-enol tautomerism and reactivity in various chemical reactions.
DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: Another complex compound with a thiazole ring, used in early discovery research.
Uniqueness
What sets (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone apart is its combination of structural elements, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H19BrFN3O2S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19BrFN3O2S/c1-10(2)17-16(22-19(20)27-17)18(25)24-7-5-11(6-8-24)15-13-4-3-12(21)9-14(13)26-23-15/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
FZISFVHTFAYLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11146014.png)
![2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one](/img/structure/B11146016.png)
![Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11146024.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B11146030.png)
![{[4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11146038.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146042.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine](/img/structure/B11146053.png)

![Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11146062.png)
![ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11146065.png)

![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146071.png)
![N,N'-[4,4'-di(thiophen-2-yl)-2,2'-bi-1,3-thiazole-5,5'-diyl]diacetamide](/img/structure/B11146075.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B11146087.png)
